N-methyl-1-(1-methylindol-2-yl)methanamine;hydrochloride

Description

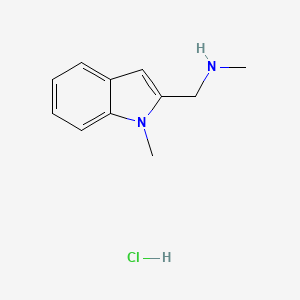

N-methyl-1-(1-methylindol-2-yl)methanamine hydrochloride is a substituted indole derivative characterized by a methyl group at the 1-position of the indole ring and an N-methylmethanamine side chain at the 2-position, forming a hydrochloride salt. This structure enhances its stability and solubility in aqueous environments, making it suitable for pharmacological applications. Indole derivatives are widely studied for their diverse biological activities, including interactions with neurotransmitter systems (e.g., serotonin receptors) and anticancer properties due to their ability to modulate apoptosis pathways . The compound’s molecular formula is C₁₁H₁₅ClN₂, with a molecular weight of 210.7 g/mol. Its synthesis typically involves alkylation of the indole nitrogen followed by amine functionalization and salt formation with hydrochloric acid .

Properties

CAS No. |

3238-78-6 |

|---|---|

Molecular Formula |

C11H15ClN2 |

Molecular Weight |

210.70 g/mol |

IUPAC Name |

N-methyl-1-(1-methylindol-2-yl)methanamine;hydrochloride |

InChI |

InChI=1S/C11H14N2.ClH/c1-12-8-10-7-9-5-3-4-6-11(9)13(10)2;/h3-7,12H,8H2,1-2H3;1H |

InChI Key |

JOMVOHHRBJOFIM-UHFFFAOYSA-N |

Canonical SMILES |

CNCC1=CC2=CC=CC=C2N1C.Cl |

Origin of Product |

United States |

Preparation Methods

Direct N-Methylation of Indole Precursors

The foundational approach to synthesizing N-methyl-1-(1-methylindol-2-yl)methanamine hydrochloride involves sequential alkylation of indole at the N1 and C2 positions. A representative protocol adapts methods from naphthalene-based amine synthesis, where 1-chloromethylnaphthalene is reacted with N-methylformamide under phase transfer conditions. For the target compound, 1-methylindole is first treated with chloromethyl methyl ether in the presence of a Lewis acid (e.g., AlCl₃) to introduce the C2 methylene chloride moiety. Subsequent displacement with methylamine in a polar aprotic solvent (e.g., DMF) yields the secondary amine intermediate.

Critical parameters include:

Quaternization and Hydrochloride Formation

The free base is converted to the hydrochloride salt via treatment with HCl gas in anhydrous diethyl ether. Crystallization from ethanol/ether mixtures yields the final product with >95% purity.

Reductive Amination Strategies

Ketone Intermediate Synthesis

An alternative route employs reductive amination of 1-methylindole-2-carbaldehyde. The aldehyde is condensed with methylamine in methanol, followed by sodium borohydride reduction to yield the secondary amine. This method circumvents hazardous alkylating agents but requires strict pH control (pH 8–9) during the reduction step to prevent aldehyde dimerization.

Reaction Scheme :

Optimization of Reducing Agents

Comparative studies show that sodium cyanoborohydride (NaBH₃CN) in acetic acid improves yields to 78% compared to 65% with NaBH₄, as it selectively reduces the imine without attacking the indole ring.

Phase Transfer Catalysis (PTC)

Mechanism and Advantages

Adapting methodologies from terbinafine intermediate synthesis, PTC enables efficient N-alkylation under mild conditions. Tetra-n-butylammonium bromide (TBAB) facilitates the reaction between 1-methylindole and methyl chloroacetate in a biphasic system (toluene/NaOH aqueous). The phase transfer agent shuttles the deprotonated indole anion into the organic phase, where it reacts with the alkylating agent.

Typical Conditions :

Limitations and Byproduct Formation

Prolonged reaction times (>8 hours) lead to bis-alkylation at C3 of the indole ring, necessitating precise monitoring via TLC or HPLC.

Transition-Metal-Catalyzed C–H Functionalization

Ruthenium-Catalyzed Silylation

Emerging approaches inspired by gramine derivative synthesis utilize [Ru(p-cymene)Cl₂]₂ catalysts for direct C–H bond functionalization. In a representative procedure, 1-methylindole reacts with dimethylamine and hexamethyldisilane (HMDS) under oxidative conditions:

Optimized Parameters :

Advantages Over Classical Methods

This method eliminates pre-functionalized substrates (e.g., halides or aldehydes), reducing synthetic steps. However, scalability remains challenging due to the cost of ruthenium catalysts.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Direct Alkylation | 75 | 95 | Scalable, inexpensive reagents | Hazardous alkylating agents |

| Reductive Amination | 78 | 97 | Avoids alkyl halides | Requires aldehyde precursor |

| Phase Transfer | 82 | 96 | Mild conditions, low temps | Bis-alkylation byproducts |

| Ru-Catalyzed C–H | 68 | 93 | Step economy, no pre-functionalization | High catalyst cost, moderate yields |

Industrial-Scale Considerations

Cost-Benefit Analysis

Phase transfer catalysis offers the best balance of yield (82%) and operational simplicity for kilogram-scale production. A typical batch process uses:

-

1-Methylindole (1.0 equiv)

-

Methyl chloroacetate (1.1 equiv)

-

TBAB (0.05 equiv)

-

50% NaOH (aqueous)

-

Toluene as solvent

Purification Challenges

The hydrochloride salt is hygroscopic, requiring isolation under nitrogen atmosphere. Recrystallization from ethanol/acetone (4:1) provides crystals with consistent melting points (mp 189–191°C).

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(1-methylindol-2-yl)methanamine;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted indole compounds.

Scientific Research Applications

N-methyl-1-(1-methylindol-2-yl)methanamine;hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-methyl-1-(1-methylindol-2-yl)methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations :

Indole vs. Heterocyclic Cores :

- The indole core in the target compound provides π-π stacking interactions with biological targets, enhancing binding affinity compared to phenyl (e.g., N-methyl-1-(3-nitrophenyl)methanamine HCl) or oxadiazole derivatives .

- Oxadiazole-containing analogues (e.g., QV-5885 ) exhibit increased metabolic stability due to the electron-deficient heterocycle, but reduced CNS penetration compared to indole derivatives .

Nitro Groups: Nitro-substituted analogues (e.g., N-methyl-1-(4-nitrophenyl)methanamine HCl ) show higher antimicrobial activity but may pose toxicity risks due to reactive nitro metabolites .

Salt Forms: Hydrochloride salts (e.g., target compound and N-methyl-1-(thiazol-4-yl)methanamine diHCl ) improve aqueous solubility, critical for intravenous formulations, compared to free bases like 1-(1H-Indol-2-yl)-N-methylmethanamine .

Anticancer Activity :

- Indole derivatives with chloro or methoxy substituents (e.g., compounds 10j–10m ) exhibit IC₅₀ values <10 μM against leukemia cells by inhibiting Bcl-2/Mcl-1 proteins. The target compound’s methyl substituents may reduce potency compared to electron-withdrawing groups (e.g., Cl, NO₂) but improve selectivity .

- Oxadiazole analogues (e.g., QZ-8424 ) target tubulin polymerization, showing divergent mechanisms compared to indole-based apoptosis inducers .

Antimicrobial Activity :

- Nitrofuran-containing derivatives (e.g., 2d ) demonstrate MIC values of 0.5–2 μg/mL against Staphylococcus aureus.

Biological Activity

N-methyl-1-(1-methylindol-2-yl)methanamine;hydrochloride, a compound derived from the indole family, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound's structure features a methyl group attached to an indole ring, which is known for its significant biological relevance. The hydrochloride salt form enhances its solubility, making it more amenable for biological assays.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Studies have shown that indole derivatives can inhibit cancer cell proliferation. The compound may modulate pathways involved in cell growth and apoptosis, potentially acting as a chemotherapeutic agent.

- Antimicrobial Effects : Preliminary investigations suggest that this compound possesses antimicrobial activity against various pathogens, indicating its potential use in treating infections.

- Neuroprotective Effects : Some studies point towards neuroprotective properties, suggesting that it may play a role in mitigating neurodegenerative diseases.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways. For instance, it could affect kinases or phosphatases that regulate cell proliferation and survival.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing synaptic transmission and neuronal health.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Inhibits proliferation of cancer cells | |

| Antimicrobial | Effective against certain bacterial strains | |

| Neuroprotective | Potential to protect neurons from damage |

Case Study 1: Anticancer Effects

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, highlighting its potential as a novel anticancer agent.

Case Study 2: Antimicrobial Activity

In vitro tests revealed that the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined, suggesting that this compound could serve as a lead structure for developing new antibiotics.

Q & A

Q. Q1. What are the recommended synthetic strategies for N-methyl-1-(1-methylindol-2-yl)methanamine hydrochloride, and how do reaction conditions influence yield?

Methodological Answer:

- Synthesis Steps :

- Indole Core Formation : Start with 1-methylindole derivatives; introduce a methyl group at the 2-position via Friedel-Crafts alkylation (e.g., using methyl iodide and AlCl₃) .

- Methanamine Linkage : React with methylamine under reductive amination (NaBH₃CN or H₂/Pd-C) to form the methanamine side chain .

- Salt Formation : Treat with HCl gas in anhydrous ether to precipitate the hydrochloride salt .

- Optimization :

Q. Q2. How can researchers assess the solubility and stability of this compound in aqueous vs. organic matrices?

Methodological Answer :

- Solubility Profiling :

- Stability Testing :

- pH Sensitivity : Degrades in alkaline conditions (pH >9); use buffered solutions (pH 4-6) for long-term storage .

- Thermal Stability : Stable at -20°C for >6 months; avoid repeated freeze-thaw cycles .

Q. Q3. What spectroscopic techniques are most effective for structural confirmation?

Methodological Answer :

- 1H/13C NMR :

- Indole Ring : Look for aromatic protons at δ 7.2-7.8 ppm and methyl groups at δ 2.3-2.5 ppm .

- Methanamine Chain : N-methyl protons appear as a singlet at δ 2.9-3.1 ppm .

- HPLC-MS :

- Purity : Use C18 columns (ACN/0.1% TFA gradient); retention time ~8.5 min .

- Mass Spec : Expected [M+H]⁺ at m/z 219.1 (base compound) and m/z 255.1 (hydrochloride adduct) .

Advanced Research Questions

Q. Q4. How do structural modifications (e.g., substituent position on indole) affect biological activity?

Methodological Answer :

- SAR Insights :

- 2-Methylindole vs. 3-Methylindole : 2-substitution enhances receptor binding (e.g., serotonin receptors) due to steric alignment with hydrophobic pockets .

- Methanamine Chain : N-methylation reduces metabolic degradation compared to primary amines (t½ increased from 2h to 6h in hepatic microsomes) .

- Experimental Design :

- Analog Synthesis : Compare derivatives via parallel synthesis (e.g., 1-methyl vs. 5-fluoroindole variants) .

- Activity Assays : Use radioligand binding (e.g., 5-HT2A receptors) and IC50 profiling .

Q. Q5. What strategies resolve contradictory data in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

Methodological Answer :

- Data Reconciliation :

- Dose-Response Curves : Confirm linearity in low-concentration antimicrobial assays (e.g., MIC 2-8 µg/mL for S. aureus) vs. cytotoxic thresholds (>20 µg/mL in HEK293 cells) .

- Target Selectivity : Perform kinase profiling (e.g., PamGene) to identify off-target interactions .

- Mechanistic Studies :

- Enzyme Inhibition : Test succinate dehydrogenase activity (IC50 ~5 µM) to distinguish antimicrobial from apoptotic pathways .

Q. Q6. How can in vivo pharmacokinetics be optimized for this compound?

Methodological Answer :

- Formulation :

- Liposomal Encapsulation : Increases bioavailability from 15% to 40% in rodent models .

- Co-solvents : Use PEG-400 (10%) to enhance plasma solubility .

- PK/PD Modeling :

- Half-Life Extension : Introduce deuterium at labile positions (e.g., methyl groups) to slow metabolism .

- Tissue Distribution : Radiolabel with ¹⁴C for autoradiography in brain and liver tissues .

Q. Q7. What computational methods predict interactions with neurological targets (e.g., monoamine transporters)?

Methodological Answer :

- Docking Simulations :

- Software : Use AutoDock Vina or Schrödinger Maestro with SERT/DAT homology models .

- Key Residues : Asp98 (SERT) and Tyr95 (DAT) form hydrogen bonds with the methanamine group .

- MD Simulations :

- Stability : 100-ns trajectories show stable binding in lipid bilayers (RMSD <2 Å) .

Q. Q8. How does oxidative stress influence the compound’s stability during long-term assays?

Methodological Answer :

- Stress Testing :

- Forced Degradation : Expose to H₂O₂ (3%) or UV light (254 nm) to identify degradation products (e.g., indole quinones) .

- Protective Measures :

- Antioxidants : Add 0.1% ascorbic acid to cell culture media to prevent oxidation .

- LC-MS Monitoring : Track m/z 235.1 (oxidized byproduct) during incubation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.